Bienvenue dans la boutique en ligne BenchChem!

T338C Src-IN-2

Chemical Genetics Src Kinase Gatekeeper Mutation

T338C Src-IN-2 is a covalent chemical probe with a pyrazolopyrimidine scaffold optimized for allele-specific inhibition of engineered c-Src T338C variants. Its tunable potency enables orthogonal strategies in systems with single (T338C) or double mutants (T338C/V323A, V323S). This structurally validated inhibitor (PDB 3SVV) offers exceptional kinome-wide selectivity, making it essential for precise cellular target engagement studies and minimizing off-target effects.

Molecular Formula C17H18FN5O
Molecular Weight 327.36 g/mol
Cat. No. B560105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT338C Src-IN-2
Molecular FormulaC17H18FN5O
Molecular Weight327.36 g/mol
Structural Identifiers
SMILESCC(C)N1C2=NC=NC(=C2C(=N1)CC3=CC(=CC=C3)C(=O)CF)N
InChIInChI=1S/C17H18FN5O/c1-10(2)23-17-15(16(19)20-9-21-17)13(22-23)7-11-4-3-5-12(6-11)14(24)8-18/h3-6,9-10H,7-8H2,1-2H3,(H2,19,20,21)
InChIKeyWEPKWIAJJGCTLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T338C Src-IN-2: A Pyrazolopyrimidine-Based Electrophilic Inhibitor for Covalent Chemical Genetic Targeting of Mutant Src Kinases


T338C Src-IN-2 (CAS 1351927-00-8) is a pyrazolopyrimidine-derivatized small-molecule inhibitor designed as an electrophilic probe within a covalent chemical genetic strategy [1]. It functions by irreversibly binding to an engineered gatekeeper cysteine (T338C) in the ATP-binding pocket of c-Src kinase, enabling selective perturbation of a specific kinase variant while the T338C mutant kinase recapitulates wild-type enzymatic activity [2]. The compound is commercially available from multiple vendors with certified purity ≥98% and is supplied with full analytical documentation suitable for reproducible experimental deployment [3].

Why T338C Src-IN-2 Cannot Be Substituted with Generic Src Inhibitors or Alternative Covalent Probes


Generic Src inhibitors such as dasatinib, PP1/PP2, and SU6656 are ATP-competitive agents optimized for wild-type Src and Src-family kinases, exhibiting broad polypharmacology that precludes their use for allele-specific perturbation of engineered kinase variants [1]. Even within the covalent chemical genetic class, substitution is not straightforward: the vinylsulfonamide electrophilic warhead of T338C Src-IN-2 is tuned for reactivity with the engineered T338C cysteine gatekeeper, and the pyrazolopyrimidine scaffold is structurally validated by cocrystallography with T338C c-Src at 2.20 Å resolution [2]. The kinase selectivity profile of this compound class was established through screening against 307 kinases, revealing remarkably few off-targets and establishing these as among the most selective chemical genetic inhibitors developed to date [3]. Critically, the inhibitor's quantitative potency is not uniform across all T338C-containing Src variants—it exhibits differential activity against single (T338C) versus double mutants (T338C/V323A, T338C/V323S), making direct substitution with alternative probes without careful potency calibration scientifically unjustifiable [4].

Quantitative Comparative Evidence for T338C Src-IN-2 Differentiation Versus Closest Analogs and In-Class Candidates


Differential Inhibitory Potency of T338C Src-IN-2 on Single (T338C) Versus Double Mutant (T338C/V323A, T338C/V323S) Src Kinase Variants

T338C Src-IN-2 exhibits a marked potency gradient across three engineered c-Src variants. Against the single gatekeeper mutant T338C c-Src, the compound demonstrates an IC50 of 317 nM under standard kinase assay conditions (50 mM Tris pH 8.0, 10 mM MgCl2, 1 mg/mL BSA). Introduction of a secondary V323A mutation increases potency approximately 5.6-fold to 57 nM. Further substitution to V323S yields a 16.7-fold potency enhancement relative to the single mutant, achieving an IC50 of 19 nM [1]. The PNAS study documenting this chemical genetic system notes that such secondary-site mutations can substantially increase inhibitor potency, a property that users must account for when designing allele-specific perturbation experiments [2].

Chemical Genetics Src Kinase Gatekeeper Mutation Covalent Inhibitor

Head-to-Head Potency Comparison: T338C Src-IN-2 (317 nM) Versus T338C Src-IN-1 (111 nM) on the Single T338C Gatekeeper Mutant

A direct quantitative comparison between the two most closely related commercial probes for the T338C c-Src system reveals a substantial potency differential. T338C Src-IN-1 demonstrates an IC50 of 111 nM against the T338C single mutant, with a reported 10-fold selectivity increase relative to wild-type c-Src . In contrast, T338C Src-IN-2 exhibits an IC50 of 317 nM against the same T338C mutant [1]. This 2.86-fold difference in potency against the identical target means T338C Src-IN-1 is the more potent inhibitor for experiments exclusively employing the single T338C gatekeeper mutant. The choice between these probes therefore cannot be made interchangeably; it requires deliberate consideration of the specific allele context and desired inhibition magnitude.

Src Kinase T338C Mutation Inhibitor Potency Chemical Genetics

Differential Double Mutant Potency: T338C Src-IN-2 on T338C/V323S (19 nM) Versus T338C Src-IN-1 on Single Mutant (111 nM)

While T338C Src-IN-1 is the more potent inhibitor of the T338C single mutant (IC50 = 111 nM), T338C Src-IN-2 demonstrates substantially enhanced activity against the T338C/V323S double mutant, achieving an IC50 of 19 nM—representing a 5.8-fold potency advantage over T338C Src-IN-1 on its primary target [1]. This differential potency creates a distinct experimental niche: T338C Src-IN-2 becomes the preferred probe when higher inhibitory potency is required in the context of the V323S-containing double mutant system. The PNAS study that established this chemical genetic strategy demonstrated that secondary-site mutations such as V323A and V323S can be engineered to tune inhibitor sensitivity, enabling orthogonal perturbation of multiple kinase variants within a single cellular system [2].

Src Double Mutant V323S Inhibitor Potency Orthogonal Targeting

Kinome-Wide Selectivity Validation: T338C Src-IN-2 Scaffold Class Demonstrates Minimal Off-Target Engagement Across 307 Kinases

The pyrazolopyrimidine-vinylsulfonamide scaffold class to which T338C Src-IN-2 belongs was subjected to rigorous kinome-wide selectivity profiling as part of the foundational chemical genetic strategy. A panel of electrophilic inhibitors based on this scaffold was screened against 307 kinases, including MOK (MAPK/MAK/MRK overlapping kinase)—one of only two human kinases known to possess an endogenous cysteine gatekeeper [1]. This analysis revealed remarkably few off-targets, leading the authors to conclude that these compounds represent 'among the most selective chemical genetic inhibitors developed to date' [2]. While T338C Src-IN-2 itself was not individually profiled against the full kinome panel, it shares the identical pyrazolopyrimidine-vinylsulfonamide pharmacophore architecture with the structurally characterized inhibitor (compound 9) in the PNAS study and the PDB 3SVV cocrystal structure [3].

Kinase Selectivity Off-Target Profiling Chemical Genetics Covalent Inhibitor

Structural Validation: Cocrystal Structure of Scaffold Class with T338C c-Src Confirms Covalent Binding Mode at 2.20 Å Resolution

The binding mode of the pyrazolopyrimidine-vinylsulfonamide inhibitor class to T338C c-Src has been experimentally determined at atomic resolution. PDB entry 3SVV provides a cocrystal structure of T338C c-Src covalently bound to a vinylsulfonamide-derivatized pyrazolopyrimidine inhibitor (compound 9) at 2.20 Å resolution [1]. The structure unambiguously confirms covalent bond formation between the electrophilic vinylsulfonamide warhead and the engineered gatekeeper cysteine (Cys338), as well as the pyrazolopyrimidine core occupying the ATP-binding pocket [2]. This structural validation establishes the precise molecular basis for target engagement that cannot be assumed for other commercially available T338C probes lacking published cocrystal structures. The structure further reveals that the gatekeeper cysteine mutation recapitulates wild-type kinase activity while enabling irreversible inhibition, addressing a key limitation of earlier shape-complementarity chemical genetic approaches [3].

X-ray Crystallography Covalent Inhibitor Binding Mode Gatekeeper Cysteine

Optimal Research Applications for T338C Src-IN-2 Based on Comparative Quantitative Evidence


Orthogonal Chemical Genetic Perturbation Using T338C/V323A or T338C/V323S Double Mutant Src Alleles

T338C Src-IN-2 achieves its highest potency against the T338C/V323S double mutant (IC50 = 19 nM) and T338C/V323A double mutant (IC50 = 57 nM), representing 16.7-fold and 5.6-fold enhancements over its activity on the single T338C mutant (317 nM), respectively [1]. This differential sensitivity enables orthogonal chemical genetic strategies in which distinct Src variants within the same cellular system can be independently inhibited using different probes or concentration ranges [2]. Researchers engineering double mutant Src alleles (T338C/V323A or T338C/V323S) should prioritize T338C Src-IN-2 over T338C Src-IN-1, as the latter lacks documented potency data against these double mutant backgrounds and is optimized for the single T338C mutant (IC50 = 111 nM).

Dose-Response Calibration in Single T338C Mutant Systems Requiring Moderate Inhibitory Potency

For experiments utilizing only the single T338C gatekeeper mutant, T338C Src-IN-2 provides an IC50 of 317 nM, which is 2.86-fold less potent than T338C Src-IN-1 (IC50 = 111 nM) [1][2]. This moderate potency may be advantageous in experimental contexts requiring partial kinase inhibition, reduced cellular toxicity from excessive target engagement, or dose-response studies where a wider dynamic range of inhibition is desired. Additionally, the lower potency permits use of higher nominal compound concentrations, which may improve solubility-limited experimental windows in certain assay formats. Researchers should explicitly document the rationale for selecting T338C Src-IN-2 over the more potent T338C Src-IN-1 when single mutant systems are employed.

Structure-Guided Inhibitor Optimization and Covalent Probe Development Programs

The availability of a high-resolution (2.20 Å) cocrystal structure of the pyrazolopyrimidine-vinylsulfonamide scaffold class bound to T338C c-Src (PDB 3SVV) provides atomic-level insight into the covalent binding mode, warhead geometry, and ATP-pocket interactions [1]. Medicinal chemistry and chemical biology teams engaged in optimizing covalent Src probes or developing next-generation electrophilic inhibitors can leverage this structural template for rational design. T338C Src-IN-2, as a commercially available representative of this structurally validated scaffold, serves as an accessible reference compound for comparative structure-activity relationship (SAR) studies, binding mode validation via competitive crystallography, or as a positive control in electrophilic fragment screening campaigns [2].

Kinase Selectivity Benchmarking Studies Requiring Low-Off-Target Electrophilic Probes

The vinylsulfonamide-pyrazolopyrimidine inhibitor class to which T338C Src-IN-2 belongs was validated through kinome-wide screening against 307 kinases, demonstrating remarkably few off-target interactions [1]. This class-level selectivity profile positions T338C Src-IN-2 as a preferred tool compound for experiments where minimizing polypharmacology is critical, such as chemoproteomic target engagement studies, cellular thermal shift assays (CETSA) for target validation, or phenotypic screening where off-target-driven false positives must be rigorously excluded. In contrast to conventional ATP-competitive Src inhibitors like dasatinib or SU6656, which exhibit broad Src-family and additional kinase inhibition, T338C Src-IN-2 offers a substantially cleaner perturbation of the engineered kinase variant when used in the appropriate mutant allele context [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for T338C Src-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.